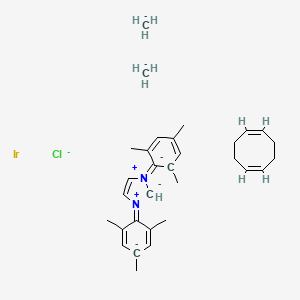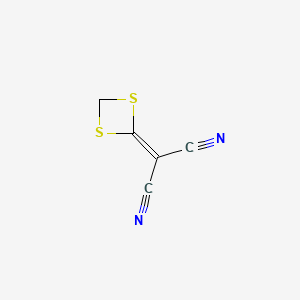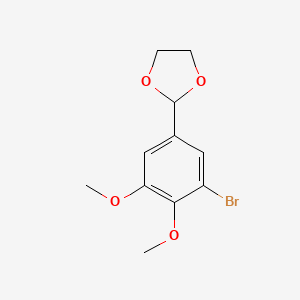
(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(Trifluoromethyl)benzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the condensation of 2-(Trifluoromethyl)benzaldehyde with (S)-proline to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and efficient purification methods to scale up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: The trifluoromethyl group or other substituents on the phenyl ring can be replaced through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its chiral nature and unique functional groups.
Materials Science: Its structural properties make it a candidate for developing new materials with specific characteristics.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in biology.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, affecting its overall activity. The pyrrolidine ring may also play a role in stabilizing the compound’s conformation and enhancing its interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-(Trifluoromethyl)phenyl)pyrrolidine: The enantiomer of the compound, differing in its chiral configuration.
2-(Trifluoromethyl)phenylpyrrolidine: A non-chiral version without the specific (S) configuration.
2-(2-(Trifluoromethyl)phenyl)pyrrolidine derivatives: Compounds with additional substituents on the pyrrolidine or phenyl ring.
Uniqueness
(S)-2-(2-(Trifluoromethyl)phenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other derivatives. The presence of the trifluoromethyl group also imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H12F3N |
|---|---|
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
(2S)-2-[2-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H12F3N/c12-11(13,14)9-5-2-1-4-8(9)10-6-3-7-15-10/h1-2,4-5,10,15H,3,6-7H2/t10-/m0/s1 |
Clave InChI |
DRQIUNNVQDIWJF-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=CC=CC=C2C(F)(F)F |
SMILES canónico |
C1CC(NC1)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{Octahydropyrrolo[1,2-a]piperazin-6-yl}methanol](/img/structure/B12092986.png)





![N-[4-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B12093050.png)


![4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine](/img/structure/B12093067.png)
![1-[(3S,9R,10R,13R,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12093075.png)


![1-(8-Azaspiro[4.5]decan-8-YL)-2-bromoethan-1-one](/img/structure/B12093081.png)
